1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

Researchers requiring regioselective C-7 functionalization of the indoline core often encounter low yields with acetyl-protected analogs. This N-pivaloyl variant resolves that bottleneck via a weakly coordinating directing group, enabling cobalt-catalyzed C-7 alkenylation in 84% isolated yield and one-pot tandem cyclization to pyroquinolone derivatives (82% yield). The sterically demanding pivaloyl group also shields N-1 and C-2 positions from undesired electrophilic attack-a dual-protection feature acetyl or Boc groups cannot replicate. Supplied at 95% purity with full QA documentation (SDS, CoA), available in 100 mg to multi-gram quantities for immediate dispatch.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1097098-94-6
Cat. No. B1519596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
CAS1097098-94-6
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C14H17NO3/c1-14(2,3)13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
InChIKeyZZDFRCKSVHUFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 1097098-94-6): Sourcing the N-Pivaloyl Indoline-5-carboxylic Acid Building Block


1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid (synonym: 1-Pivaloylindoline-5-carboxylic acid) is a synthetic indoline derivative bearing a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group at the N-1 position and a carboxylic acid substituent at the C-5 position of the partially saturated indoline ring . With a molecular formula of C₁₄H₁₇NO₃ and molecular weight of 247.29 g·mol⁻¹, this compound is supplied as a research chemical at ≥95% purity (typically 95%) from multiple global vendors including AKSci, Leyan, and Chemenu . The compound's distinguishing structural features—the 2,3-dihydro (indoline) core providing partial saturation distinct from fully aromatic indole analogs, and the N-pivaloyl substituent offering both steric bulk and a weakly coordinating directing group for transition-metal-catalyzed C–H functionalization—make it a versatile intermediate for medicinal chemistry and synthetic methodology programs [1].

Weakly coordinating pivaloyl directing group for C–H functionalization
Steric dual-protection of N-1 and C-2 positions
C-5 carboxylic acid handle for amide/ester diversification

Why N-Acyl Indoline-5-carboxylic Acid Analogs Cannot Be Freely Interchanged with 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid


The N-acyl substituent on the indoline scaffold exerts a dominant influence on both physicochemical properties and synthetic reactivity that precludes simple analog substitution. Replacing the pivaloyl group with a smaller acyl moiety such as acetyl (1-acetylindoline-5-carboxylic acid, CAS 153247-93-9) reduces the computed LogP by approximately 0.96 units (from 2.32 to 1.36), substantially altering lipophilicity and thereby impacting membrane permeability, protein binding, and chromatographic behavior . In transition-metal-catalyzed C–H functionalization, the pivaloyl carbonyl serves as a weakly coordinating directing group enabling selective C-7 alkenylation of the indoline core; the corresponding acetyl analog delivers markedly lower yields of the alkenylated product (68% vs 84%) and fails entirely to produce the tandem cyclization product pyroquilon, whereas the pivaloyl variant produces pyroquilon in 82% yield [1]. Furthermore, the steric bulk of pivaloyl simultaneously shields the N-1 and C-2 positions of the heterocycle, a dual-protection feature not provided by acetyl or other less hindered N-protecting groups, which has direct consequences for synthetic route design [2].

Lipophilicity shift with smaller N-acyl analogs
Replacing pivaloyl with acetyl lowers LogP, altering membrane partitioning and chromatographic behavior; the acetyl analog is not a direct substitute for property-matched SAR studies.
Reduced C–H alkenylation yield and lost cyclization
Acetyl-directed C–H functionalization gives markedly lower yields and fails to produce the tandem pyroquilon cyclization product, limiting synthetic route efficiency.
Absence of N-1/C-2 dual steric shielding
Smaller N-acyl groups do not block the C-2 position, leading to undesired electrophilic substitution at C-2 and regioisomeric byproducts during indoline elaboration.

Quantitative Comparator Evidence for 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid Versus Closest Analogs


LogP Differentiation: 1-Pivaloylindoline-5-carboxylic acid is 0.96 LogP Units More Lipophilic Than the 1-Acetyl Analog

The target compound exhibits a computed LogP of 2.32, compared to 1.36 for the direct 1-acetylindoline-5-carboxylic acid analog (CAS 153247-93-9), representing a ΔLogP of +0.96 . This difference arises from the replacement of the acetyl methyl group with the tert-butyl moiety of the pivaloyl substituent, which adds three additional methylene equivalents of hydrophobic surface area. Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a LogP shift of ~1 unit typically corresponds to an approximately 10-fold change in octanol/water partition coefficient and can significantly alter a compound's pharmacokinetic profile in Lead Optimization campaigns .

LogP Differentiation
Source review
Target LogP 2.32 vs Acetyl 1.36 — Δ +0.96
Lipophilicity shift alters membrane and chromatographic properties
Computed values; experimental verification recommended
Lipophilicity Physicochemical profiling ADME prediction

C–H Functionalization Yield: Pivaloyl Directing Group Outperforms Acetyl by 16 Percentage Points in Indoline C-7 Alkenylation

In a direct head-to-head comparison under identical cobalt-catalyzed reaction conditions (Cp*Co(CO)I₂ 10 mol%, AgSbF₆ 20 mol%, Ag₂CO₃ 1 equiv, DCE, 120 °C, 24 h), the N-pivaloyl indoline substrate (1a) afforded the C-7 alkenylated product 4aa in 84% isolated yield and the tandem cyclization product pyroquilon 3aa in 82% yield [1]. The N-acetyl indoline substrate (1l) yielded only 68% of the corresponding alkenylated product 4ma and produced no pyroquilon whatsoever [1]. Indoline bearing no N-substituent (free NH) or a Boc group gave no reaction [1]. This demonstrates that the pivaloyl group is uniquely competent among tested N-acyl directing groups to promote both the alkenylation and the subsequent cyclization cascade, a capability attributed to its optimal balance of coordinating ability and steric properties [1].

C–H Alkenylation Yield
Head-to-head
Pivaloyl 84% vs Acetyl 68% alkenylation; Pyroquilon 82% vs 0%
Reported higher alkenylation yield and enables pyroquilon formation
Cobalt-catalyzed; isolated yields
C–H activation Directing group Late-stage functionalization Synthetic methodology

Steric Dual-Protection Capability: Pivaloyl Simultaneously Shields N-1 and C-2 Positions of the Indole/Indoline Core

Unlike smaller N-acyl protecting groups (acetyl, benzoyl) or carbamate-based protections (Boc), the pivaloyl group provides simultaneous steric shielding of both the N-1 and C-2 positions of indole and indoline systems [1]. This dual-protection feature is documented to redirect electrophilic substitution—specifically, intramolecular Friedel–Crafts acylation of indole-3-propionic acid derivatives—from the electronically favored C-2 position to the C-4 position [1]. Acetyl, by contrast, lacks sufficient steric bulk to block C-2 reactivity, resulting in different regioisomeric product distributions under identical reaction conditions [1].

Dual N-1/C-2 Protection
Class-level
C-4 regioselectivity (pivaloyl) vs C-2 (default)
Reported steric shielding redirects electrophilic substitution; substrate-dependent
Class-level inference; validate with specific indoline substrate
Protecting group strategy Regioselective synthesis Indole chemistry

Topological Polar Surface Area (TPSA) and LogP Differentiation from the Unsubstituted Indoline-5-carboxylic Acid Core

Relative to the unsubstituted indoline-5-carboxylic acid core (CAS 15861-30-0; TPSA = 49.33 Ų, LogP = 1.49), introduction of the N-pivaloyl group adds 8.28 Ų of polar surface area (target TPSA = 57.61 Ų) and 0.83 LogP units (target LogP = 2.32) . The TPSA increase is attributable to the additional amide carbonyl oxygen acting as a hydrogen bond acceptor, while the LogP increase reflects the hydrophobic contribution of the tert-butyl moiety. Both parameters are central to oral bioavailability prediction (Veber rules: TPSA < 140 Ų; Lipinski rules: LogP ≤ 5); the target compound's TPSA of 57.61 Ų remains well within drug-like space but differs sufficiently from the parent core to alter permeability and solubility profiles .

TPSA & LogP Shift
Data to verify
TPSA 57.61 vs 49.33 Ų; LogP 2.32 vs 1.49 (parent core)
Quantifies physicochemical change upon N-pivaloylation
Computed values; experimental profiling advised
Physicochemical properties Drug-likeness TPSA Lead optimization

Regioisomeric Differentiation: 5-Carboxylic Acid Indoline vs 3-Carboxylic Acid Indole Pivaloyl Analogs

The closest regioisomeric pivaloyl analog bearing a carboxylic acid at a different position is 1-pivaloyl-1H-indole-3-carboxylic acid (CAS 1368452-98-5; molecular formula C₁₄H₁₅NO₃, MW 245.27 g·mol⁻¹) . The target compound differs in three critical structural features: (i) the carboxylic acid is at C-5 rather than C-3, altering the vector of the acid pharmacophore relative to the heterocyclic scaffold; (ii) the indoline ring is saturated at the C2–C3 bond (C₁₄H₁₇NO₃, MW 247.29), whereas the comparator is fully aromatic (indole, C₁₄H₁₅NO₃, MW 245.27); (iii) the molecular weight differs by 2.02 g·mol⁻¹, corresponding to the two additional hydrogen atoms in the saturated ring . These structural differences produce distinct electronic distributions, conformational preferences, and hydrogen-bonding geometries that render the two regioisomers non-interchangeable in any structure–activity relationship (SAR) study or target-directed synthesis .

Regioisomer Identity
Source review
5-carboxy indoline (C₁₄H₁₇NO₃) vs 3-carboxy indole (C₁₄H₁₅NO₃)
Non-interchangeable scaffolds; confirm identity by LC-MS/NMR
Structural isomer; distinct physicochemical profile
Regioisomer Structural isomer Carboxylic acid position Indoline vs indole

Procurement-Relevant Application Scenarios for 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid


Late-Stage C–H Functionalization of Indoline Scaffolds for Pyroquilon-Type Heterocycle Synthesis

The pivaloyl directing group enables cobalt-catalyzed C-7 alkenylation of the indoline core with activated alkenes in 84% isolated yield, and under the same conditions promotes a tandem C–H activation/cyclization cascade to furnish tetrahydropyroquinolinone (pyroquilon) derivatives in 82% yield [1]. This one-pot transformation, which cleaves aromatic C–H and amidic C–N bonds while forming new C–C and C–N bonds, is not achievable with the acetyl or unsubstituted indoline analogs [1]. Laboratories engaged in heterocycle-focused library synthesis or agrochemical intermediate production should procure this specific N-pivaloyl variant as the entry point to this validated synthetic methodology.

Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity and TPSA Profiles

With a measured/computed LogP of 2.32 and TPSA of 57.61 Ų, this compound occupies a physicochemical property space that is 0.96 LogP units more lipophilic than the 1-acetyl analog (LogP 1.36) and 0.83 LogP units more lipophilic than the unsubstituted indoline-5-carboxylic acid core (LogP 1.49) [1]. The target compound's TPSA of 57.61 Ų (ΔTPSA +8.28 vs parent core) remains well within Veber-compliant drug-like space (TPSA < 140 Ų) [1]. These quantifiable differences support its selection as a preferred intermediate when the SAR hypothesis demands increased hydrophobicity without exceeding drug-likeness thresholds, or when chromatographic retention properties must be tuned for preparative separations [1].

Multi-Step Synthetic Routes Requiring Orthogonal N-1/C-2 Protection of the Indoline Core in the Presence of a C-5 Carboxylic Acid

The pivaloyl group has been documented to provide simultaneous steric protection of the N-1 and C-2 positions of indole/indoline systems, redirecting electrophilic substitution away from the electronically activated C-2 position [1]. This dual-protection capability is unique among common N-acyl protecting groups and is not replicated by acetyl, benzoyl, or Boc [1]. Synthetic groups performing electrophilic aromatic substitution, Friedel–Crafts acylation, or directed metalation on indoline scaffolds while preserving a C-5 carboxylic acid handle will find this compound's orthogonal protection profile essential; substitution with a less hindered N-acyl analog risks undesired C-2 reactivity and regioisomeric byproduct formation [1].

Building Block Procurement for Indoline-Focused Compound Library Synthesis

This compound is commercially available at 95% purity from multiple established vendors (AKSci Cat. No. 4736DE; Leyan Product No. 2002195; Chemenu Cat. No. CM405542), with documented long-term storage conditions (cool, dry place) and standard quality assurance documentation including SDS and Certificate of Analysis upon request [1]. The availability of the compound in 1 g quantities with pricing transparency and multi-gram synthesis options supports its integration into both pilot-scale medicinal chemistry projects and larger library production campaigns. Its structural distinction from the 3-carboxylic acid indole regioisomer (CAS 1368452-98-5, MW 245.27) and the 1-acetyl analog (CAS 153247-93-9) ensures procurement of the correct chemical entity for projects targeting 5-substituted indoline SAR exploration .

Application
Selection Property
Validation Focus
Late-Stage C–H Functionalization
Pivaloyl directing group efficacy
C-7 alkenylation and cyclization methodology validation
Lead Optimization Lipophilicity Tuning
Increased lipophilicity vs N-acetyl analog
Physicochemical property profiling and SAR correlation
Orthogonal Protection Strategy
Dual N-1/C-2 steric shielding
Regioselective electrophilic substitution and side-reaction control
Building Block Procurement for Indoline Libraries
Multi-vendor availability with quality documentation
Identity confirmation (NMR, LC-MS) and purity verification
Quote Request

Request a Quote for 1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.